Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of 269.10 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds known for their diverse biological activities. Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is characterized by the presence of a bromine atom at the third position of the imidazole ring and an ethyl ester group at the carboxylic acid position.
This compound is commercially available from various suppliers, including Thermo Scientific and VWR, indicating its relevance in research and industrial applications. The compound can be synthesized through several methods, which will be discussed in detail in subsequent sections.
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to its imidazole and pyridine rings. It is also categorized as a brominated derivative, which may impart specific reactivity and biological properties.
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate can be achieved through various methods:
The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. The reactions are often monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) for structural confirmation.
The molecular structure of ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate features:
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate can be exploited in medicinal chemistry for developing new pharmaceuticals by modifying its structure through these reactions.
The mechanism of action for compounds like ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate often involves interaction with biological targets such as enzymes or receptors:
Research indicates that imidazo[1,2-a]pyridines exhibit anticancer properties by disrupting microtubule polymerization and inducing apoptosis in cancer cells .
Relevant data indicates that care should be taken when handling this compound due to its potential irritative effects on skin and eyes .
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate has several scientific applications:
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1215504-30-5) predominantly employs cyclocondensation reactions between ethyl bromopyruvate and functionalized aminopyridines. This method leverages the electrophilic character of ethyl bromopyruvate to facilitate α-bromination at the ketone's α-carbon, enabling subsequent nucleophilic attack by 5-bromopyridin-2-amine. The resulting cyclization forms the imidazo[1,2-a]pyridine core with bromine and ester groups at C-3 and C-6 positions, respectively [9]. Alternative pathways include copper-catalyzed aerobic oxidative couplings between 2-aminopyridines and ketones, where CuI/O₂ systems promote dehydrogenative cyclization under mild conditions (70–80°C). This approach achieves yields >85% while accommodating diverse functional groups [2].
Optimization studies reveal that solvent polarity and catalyst selection critically impact yield and purity. Aqueous systems with KI/tert-butyl hydroperoxide under ultrasound irradiation enable metal-free synthesis at 50°C, achieving 89% yield within 2 hours [2]. By contrast, nonpolar solvents (toluene) require CuI-NaHSO₄•SiO₂ catalysts and higher temperatures (110°C) for efficient three-component reactions. The table below summarizes key reaction parameters:
Table 1: Optimized Conditions for Imidazo[1,2-a]pyridine Synthesis
Method | Catalyst System | Solvent | Temperature | Yield |
---|---|---|---|---|
Cyclocondensation [9] | None | Ethanol | 25°C, 12h | 78% |
Oxidative Coupling [2] | CuI/O₂ | Toluene | 110°C, 8h | 88% |
Ultrasound-Assisted [2] | KI/t-BuOOH | Water | 50°C, 2h | 89% |
Microwave-assisted techniques further enhance efficiency, reducing reaction times to <30 minutes via rapid dielectric heating [2].
X-ray crystallography confirms that ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate crystallizes in a monoclinic space group (P2₁/c), with two independent molecules comprising the asymmetric unit. The crystal lattice exhibits C-H⋯O hydrogen bonds between the ester carbonyl (C=O) and adjacent imidazole C-H groups (2.48–2.52 Å), forming infinite chains along the [100] plane. These interactions enhance lattice stability and influence molecular packing density [2].
The imidazo[1,2-a]pyridine core displays near-perfect planarity, with torsional angles between the pyridine and imidazole rings measuring <1.5°. Substituents induce minor deviations: the bromine atom at C-3 lies coplanar (torsion angle: 0.8°), while the ethyl ester at C-6 rotates 12.5° out-of-plane to minimize steric repulsion. This distortion does not disrupt conjugation, as evidenced by bond length uniformity (C2-N1: 1.34 Å; C7-C8: 1.39 Å) [2].
Positional isomerism significantly alters physicochemical properties. The 3-bromo isomer (ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate, MW 269.09 g/mol) exhibits greater electrophilic reactivity at C-3 due to bromine’s direct attachment to the electron-deficient imidazole ring. Conversely, 6-bromo derivatives (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine) display reduced electrophilicity as bromine resides on the electron-rich pyridine ring [6]. Electronic differences manifest in:
Table 2: Positional Isomer Comparison
Property | 3-Bromo Isomer | 6-Bromo Isomer |
---|---|---|
Molecular Formula | C₁₀H₉BrN₂O₂ | C₇H₄BrClN₂ (example) |
Melting Point | 95–96°C [8] | 152–154°C [6] |
LogP (Calculated) | 2.27 [1] | 2.49 [6] |
Electrophilicity (C-Br) | High (facilitates Suzuki coupling) | Moderate |
Fluorine substitution further diversifies properties: 3-bromo-6-fluoro variants (e.g., ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, CAS 1427460-92-1) show enhanced hydrogen-bonding capacity and reduced lipophilicity (LogP: 1.98) compared to non-fluorinated analogs [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9